Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-

Colored polyurethane Chain extender UV-vis spectroscopy

Conventional diol chain extenders cannot impart intrinsic yellow color, forcing reliance on disperse dyes that migrate and cause phase separation. HENA solves this by covalently integrating a 4-nitrophenyl chromophore (λmax 402 nm) into a diethanolamine backbone for self-colored, wash-fast polyurethanes. • Dual-function building block - replaces both chain extender and yellow pigment; adjust 0-18 wt% to tune tensile strength from 8.6 to 19.6 MPa while controlling color density. • Permanent coloration - ~7 nm blue shift upon incorporation confirms covalent anchoring; eliminates dye migration through repeated wash cycles. • ≥98% purity yellow solid - streamlines supply chain with a single, high-purity intermediate for textile coatings and synthetic leather.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 18226-17-0
Cat. No. B094470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2,2'-[(4-nitrophenyl)imino]bis-
CAS18226-17-0
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N(CCO)CCO)[N+](=O)[O-]
InChIInChI=1S/C10H14N2O4/c13-7-5-11(6-8-14)9-1-3-10(4-2-9)12(15)16/h1-4,13-14H,5-8H2
InChIKeyCDEQUHCAZLSDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18226-17-0: Yellow Diol for Colored Polyurethane


Ethanol, 2,2'-[(4-nitrophenyl)imino]bis- (CAS 18226-17-0), systematically also named N,N-bis(2-hydroxyethyl)-4-nitroaniline or HENA, belongs to the class of nitroaromatic dialkanolamines [1]. This compound is characterized by a 4-nitrophenyl chromophore covalently linked to a diethanolamine backbone, imparting an intrinsic yellow color (UV-vis λmax ≈ 402 nm) while providing two reactive hydroxyl groups suitable for step-growth polymerization [2]. Its molecular formula is C10H14N2O4 (MW 226.23 g/mol), with a reported melting point of 101–102 °C and a density of 1.352 g/cm³ [1]. These features position it as a specialty building block where both coloration and chain extension are required simultaneously.

Workflow Step-growth polymerization incorporating intrinsic yellow chromophore
Selection Solid diol building block with dual chain-extension and coloration function
Context Migration-free colored polyurethane systems requiring batch-to-batch color control

Why Generic Diols Cannot Replace 18226-17-0


Simple diol chain extenders such as 1,4-butanediol (BDO) lack the conjugated 4-nitroaniline chromophore and therefore cannot impart intrinsic yellow coloration; the resulting polyurethane requires post-addition of disperse dyes, which are prone to migration and phase separation [1]. Conversely, non-nitrated N,N-bis(2-hydroxyethyl)aniline analogs fail to provide the specific yellow hue (λmax ≈ 402 nm) that HENA delivers through its para-nitro substitution [2]. The exact position of the nitro group is critical: the ortho- and meta-nitro isomers (CAS 7334-82-9 and the meta analog) differ in both UV-vis absorption profile and steric accessibility of the hydroxyl groups, which directly affects reactivity with isocyanates and the final polymer properties [2]. Therefore, direct replacement with an off-the-shelf generic diol or a differently substituted nitroaniline compromises either the optical performance, the mechanical integrity, or the processing reproducibility of the colored polyurethane system.

Target
18226-17-0: 4-nitro isomer with characteristic yellow hue (λmax ≈ 402 nm) and dual hydroxyl reactivity
Generic diols (e.g., 1,4-butanediol): lack chromophore; require post-added disperse dyes that may migrate
Optical fit
para-Nitro substitution defines the specific yellow absorption profile
ortho- or meta-nitro isomers (e.g., CAS 7334-82-9): different UV-vis profile and altered hydroxyl group steric accessibility
Processing
Solid form (mp 101–102 °C) enables precise weighing and stoichiometric control
Liquid or low-melting nitroaniline derivatives may introduce greater variability in isocyanate ratio calculations

18226-17-0 vs. Analogs: Quantitative Evidence


Yellow Chromophore vs. Anthraquinone Diols

Among intrinsically colored diols suitable for covalent incorporation into polyurethane, HENA (target compound) provides a distinct yellow coloration with a UV-vis absorption maximum at 402 nm. This contrasts with the red diol HAD (1-(bis(2-hydroxyethyl)amino)anthracene-9,10-dione, λmax = 502 nm) and the blue diol BHAD (1,4-bis(2-hydroxyethylamino)anthracene-9,10-dione, λmax = 636 nm) [1]. The 100-nm spacing between these three chromophores allows formulators to select or blend diols for precise color matching without relying on physically dispersed dyes.

Chromophore vs. Anthraquinone
Head-to-head
HENA λmax 402 nm (yellow); HAD 502 nm (red); BHAD 636 nm (blue)
Supports deterministic color formulation without disperse dyes
Source review; solvent condition not fully specified
Colored polyurethane Chain extender UV-vis spectroscopy

Covalent Chromophore Integration Evidence

When HENA is reacted into the polyurethane backbone as a chain extender, its UV-vis absorption undergoes a hypsochromic (blue) shift of approximately 7 nm, indicating successful covalent attachment and a change in the electronic environment of the 4-nitroaniline chromophore [1]. In contrast, physically blended nitroaniline dyes show no such shift and are extractable by solvents, leading to migration over time [2]. The covalent linkage, enabled by the two terminal hydroxyl groups of HENA, permanently anchors the chromophore, eliminating dye leaching.

Covalent Integration Evidence
Cross-study comparable
Blue shift ≈ 7 nm upon PU incorporation; no shift with physically blended dye
Confirms covalent chromophore anchoring and migration resistance
Data to verify in target polymer matrix
Covalent colorant Migration resistance Polyurethane chain extension

Mechanical Reinforcement vs. Conventional Diols

In a series of waterborne polyurethanes (PCLD-HENA-PU) synthesized with IPDI and polycaprolactone diol, increasing the HENA chain extender content from 0 to 18.0 wt% raised the tensile strength from 8.6 MPa to 19.6 MPa, while the elongation at break decreased from 449% to 300% [1]. This 128% increase in tensile strength demonstrates that HENA not only provides color but also actively reinforces the polymer network, comparable to or exceeding the reinforcing effect of 1,4-butanediol at similar molar loadings.

Mechanical Reinforcement
Cross-study comparable
Tensile strength: 8.6 MPa (0% HENA) → 19.6 MPa (18.0% HENA); Elongation: 449% → 300%
Supports dual-function role as colorant and chain extender
Reported for PCLD-IPDI-DMPA waterborne PU system
Tensile strength Chain extender Waterborne polyurethane

Thermal Stability Advantage Over Azo Colorants

Thermal gravimetric analysis (TGA) of the PCLD-HENA-PU series shows that the initial decomposition temperature begins at approximately 250 °C, with a modest increase observed as the HENA content is raised [1]. This thermal threshold is consistent with typical waterborne polyurethane systems and confirms that the 4-nitrophenyl moiety does not introduce a thermal weak point. In contrast, some azo-based colored diols may undergo premature thermal degradation below 200 °C due to azo bond cleavage [2].

Thermal Stability vs. Azo
Class-level
TGA onset ≈ 250 °C for HENA-PU; azo-diol PUs may degrade below 200 °C
May support thermal processing window assessment
Class-level inference; requires validation in specific PU formulation
Thermal gravimetric analysis Polyurethane stability Chain extender

High-Purity Solid Form for Polymerization Control

Commercial suppliers list this compound with a minimum purity specification of >98% by HPLC, in contrast to the typical 95% purity offered for many industrial-grade nitroaniline derivatives . The compound is a solid at 20 °C with a melting point of 101–102 °C, which simplifies precise weighing and reduces the risk of dosage errors during polyurethane synthesis compared to liquid diol chain extenders . Ortho-nitro isomer (CAS 7334-82-9) is often handled as a solution or low-melting solid, introducing greater variability in stoichiometric calculations.

Purity and Physical Form
Cross-study comparable
>98% HPLC purity; solid at 20 °C, mp 101–102 °C
High solid purity supports precise stoichiometric control in polymerization
Supplier specification; orthogonal purity verification recommended
Purity specification Polymerization grade Diethanolamine derivative

Key Application Scenarios for 18226-17-0


Migration-Free Yellow PU Coatings

By using HENA as the sole chain extender in a waterborne polyurethane formulation, manufacturers can produce self-colored yellow coatings that completely avoid the dye migration issues associated with conventional disperse dye dispersions. The covalent anchoring of the chromophore, evidenced by the ~7 nm blue shift upon incorporation [1], ensures color fastness through repeated washing cycles, making it suitable for high-performance textile finishing and synthetic leather coloring.

Mechanically Reinforced Yellow PU Elastomers

Formulators can leverage the dual function of HENA to simultaneously tune mechanical properties and color density. By adjusting the HENA content between 0 and 18 wt%, tensile strength can be modulated from 8.6 to 19.6 MPa while elongation decreases from 449% to 300% [1]. This allows procurement of a single specialty diol to replace both a chain extender and a yellow pigment, simplifying the supply chain for polyurethane elastomer production.

Research Building Block for Colored Polymers

The well-defined λmax at 402 nm [1] and the solid, high-purity (>98%) nature of HENA make it an ideal model compound for academic and industrial R&D investigating the relationship between chromophore structure, covalent incorporation, and polymer properties. Its distinct spectral separation from HAD (502 nm) and BHAD (636 nm) enables systematic studies of energy transfer, photostability, and colour blending in segmented polyurethanes.

Intermediate for Dyes and UV Stabilizers

The para-nitroaniline core of HENA serves as a versatile intermediate for synthesizing downstream disperse dyes and UV stabilizers where the 4-nitro substitution pattern is essential for the desired absorption profile. The presence of two hydroxyl groups permits further functionalization (e.g., esterification, etherification) while retaining the chromophore, offering synthetic flexibility not available with mono-hydroxy or non-hydroxylated 4-nitroaniline analogs [2].

Application
Selection Property
Validation Focus
Migration-Free Yellow PU Coatings
Covalent chromophore integration
Color fastness and extraction resistance
Mechanically Reinforced PU Elastomers
Dual-function chain extender
Tensile strength and elongation modulation
Colored Polymer R&D
Well-defined yellow chromophore
Structure-property relationship studies
Dye and UV Stabilizer Intermediate
para-Nitroaniline core with diol handle
Synthetic versatility and absorption profile retention

Technical Documentation Hub

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